7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-butyl-2,5-dioxa-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-8-5-12-9(10-8)6-11-7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCKMMQICRSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC2(N1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control in Dioxa Azaspiro 3.4 Octane Synthesis
Enantioselective Synthetic Protocols
The direct formation of a single enantiomer of a chiral compound from achiral or racemic precursors is the most efficient approach to obtaining enantiopure materials. For 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane, this involves the enantioselective creation of the key spirocyclic stereocenter. Asymmetric catalysis, using either small organic molecules or metal complexes with chiral ligands, offers powerful tools to achieve this goal.
Asymmetric Catalysis
Asymmetric catalysis has become a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity and atom economy. nih.govfrontiersin.org Both organocatalysis and metal-based catalysis offer distinct advantages and could be envisioned for the synthesis of the target spirocycle.
Organocatalysis utilizes small, metal-free chiral organic molecules to catalyze asymmetric transformations. nih.gov This field has expanded rapidly, providing effective methods for a wide range of reactions. For the synthesis of a spiro-N,O-ketal like this compound, an organocatalytic intramolecular cyclization would be a plausible strategy. For instance, a precursor molecule containing both the azetidine (B1206935) nitrogen and a latent furanone carbonyl, tethered by a suitable chain, could be induced to cyclize enantioselectively.
Chiral Brønsted acids, such as phosphoric acids, or bifunctional catalysts like those derived from proline or thiourea, could activate the substrates and control the stereochemical outcome of the spiroketalization step. rsc.orgnih.gov An L-proline functionalized catalyst, for example, has been successfully used in the stereoselective synthesis of spirocyclic pyrrolidines via 1,3-dipolar cycloadditions. nih.gov
| Catalyst Type | Potential Reaction | Mechanism of Stereocontrol | Relevant Findings |
| Chiral Phosphoric Acid (CPA) | Intramolecular spiroketalization | Activation of an oxonium ion intermediate and facial discrimination via hydrogen bonding. | Used in co-catalytic systems for enantioselective cycloadditions to form spiro-N,O-ketals. rsc.org |
| Proline Derivatives | Intramolecular Aldol/Michael reaction | Formation of a chiral enamine or iminium ion intermediate that directs the stereoselective bond formation. | Effective in stereoselective synthesis of various spirocyclic systems. nih.gov |
| Thiourea Catalysts | Anion-binding catalysis | Activation of electrophiles and organization of transition states through a network of hydrogen bonds. | Dual catalyst systems with aminothioureas used for enantioselective cycloadditions. nih.gov |
Transition-metal catalysis offers a vast toolkit for asymmetric synthesis. nih.govnih.gov Iridium-based catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of challenging substrates. nih.gov A potential strategy for synthesizing chiral this compound could involve the asymmetric hydrogenation of a prochiral olefin precursor. For example, a 7-butylidene-2,5-dioxa-8-azaspiro[3.4]octane intermediate could be hydrogenated to install the butyl group and concurrently set the adjacent spiro-stereocenter with high diastereoselectivity and enantioselectivity.
Catalysts such as those based on iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands (e.g., SpiroPAP) are highly effective for the hydrogenation of various carbonyl compounds and olefins, achieving turnover numbers as high as 4.5 million. nih.govrsc.org Another powerful approach is the iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition, which has been used to generate N-unsubstituted spiro-N,O-ketals with excellent enantioselectivities (often >95% ee). rsc.org This method could be directly adapted by reacting a suitable cyclic enamide with a butylated 1-hydroxyallyl precursor.
| Catalyst System | Reaction Type | Substrate Class | Performance |
| Ir-SpiroPAP | Asymmetric Hydrogenation | Exocyclic γ,δ-unsaturated β-ketoesters | High yields, 87% to >99% ee, 93:7 to >99:1 dr. rsc.org |
| Ir-Tridentate Aminophosphines | Asymmetric Hydrogenation | Aryl ketones, β-ketoesters | Up to 4.5 million TON, excellent ee. nih.gov |
| Iridium / Brønsted Acid | Formal [4+2] Cycloaddition | Cyclic enamides + 2-(1-hydroxyallyl)phenols | Up to 94% yield, >95% ee for most examples. rsc.org |
| Palladium Catalysis | Carbonyl Allylation | Aldehydes with allylic substrates | Provides a method for stereocontrolled formation of spiro skeletons. rsc.org |
Diastereoselective Cycloaddition Reactions in Spiro[3.4]octane Formation
Cycloaddition reactions are powerful methods for rapidly constructing cyclic and spirocyclic frameworks. When one of the reacting partners contains a chiral auxiliary, or when the reaction is guided by a chiral catalyst, the cycloaddition can proceed with high diastereoselectivity, leading to an enantiomerically enriched product.
For the synthesis of the 2,5-dioxa-8-azaspiro[3.4]octane core, a 1,3-dipolar cycloaddition is a highly plausible approach. This could involve the reaction of an azomethine ylide, generated in situ from an N-substituted azetidine precursor, with a chiral butylated dipolarophile. The inherent facial bias of the chiral dipolarophile would direct the approach of the ylide, resulting in the formation of one diastereomer preferentially. Such strategies have been successfully employed to create complex spirooxindoles with excellent diastereoselectivity (often >99:1 dr). nih.gov Similarly, catalytic enantioselective [3+3] cycloadditions of spirocyclopropyl oxindoles have been developed as a general route to spiro stereocenters. nih.gov
Chiral Resolution Techniques for Spirocyclic Intermediates
When direct asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture of a key spirocyclic intermediate can be an effective alternative. youtube.com This involves separating the two enantiomers of a racemic compound.
Two primary methods for chiral resolution are:
Classical Resolution: This involves reacting the racemic mixture, for instance, a racemic spirocyclic carboxylic acid or amine intermediate, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the separated enantiomers of the intermediate.
Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. youtube.com
In a hypothetical synthesis of this compound, an intermediate such as rac-2,5-dioxa-8-azaspiro[3.4]octane-7-carboxylic acid could be resolved using a chiral amine like (+)-brucine or (R)-1-phenylethylamine to form separable diastereomeric salts.
Stereoconvergent and Stereodivergent Pathways in Spirocyclic Synthesis
More advanced synthetic strategies allow for even greater flexibility and efficiency in accessing specific stereoisomers. These include stereoconvergent pathways, which produce a single product stereoisomer from a mixture of starting material stereoisomers, and stereodivergent pathways, which allow access to any desired product stereoisomer from a common precursor.
Stereoconvergent Synthesis: A significant challenge in synthesis is that precursors often exist as a mixture of geometric isomers (e.g., E/Z alkenes). A stereoconvergent reaction can transform this mixture into a single enantiomer of the product. This is often achieved through dynamic kinetic resolution (DKR). For example, in an iridium-catalyzed asymmetric hydrogenation, a fast, reversible isomerization of the E/Z alkene mixture can occur in the presence of the catalyst. acs.org If one alkene isomer reacts much faster than the other to form the product, the equilibrium will continuously shift, converting the entire mixture into a single enantiomerically pure product. rsc.org This approach has been demonstrated in the hydrogenation of enamides, where mechanistic studies revealed pathways involving both isomerization and chelation control to achieve enantioconvergence. acs.org
Stereodivergent Synthesis: Stereodivergent synthesis provides access to all possible stereoisomers of a molecule from a single starting material by simply changing the catalyst or reaction conditions. acs.orgdiva-portal.org This strategy offers ultimate control over the stereochemical outcome. For instance, a stereodivergent approach to trisubstituted enamides was developed where switching from a Lewis acid to a Brønsted acid catalyst allowed for the selective formation of either the (E)- or (Z)-isomer. diva-portal.org In the context of the target molecule, a common precursor could potentially be guided toward the (R)- or (S)-spirocenter by selecting different metal catalysts or organocatalysts, each favoring a different transition state geometry.
Advanced Spectroscopic Characterization of Spiro 3.4 Octane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of organic molecules in solution. For a molecule such as 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane, with its distinct proton and carbon environments, NMR provides unparalleled insight into the molecular framework, connectivity, and stereochemistry. A multi-faceted approach, combining one-dimensional and multidimensional NMR experiments, is essential for an unambiguous assignment of all atoms within the structure.
One-dimensional NMR spectra are the foundation of structural elucidation, offering initial information on the chemical environment of the NMR-active nuclei present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). For a spirocyclic system like the azaspiro[3.4]octane core, the protons on the four- and five-membered rings are expected to exhibit complex splitting patterns due to restricted bond rotation and diastereotopicity. The butyl group would show characteristic signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and overlapping multiplets for the other two methylene groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. For instance, the spiro carbon atom would have a characteristic chemical shift. The carbons bonded to oxygen and nitrogen atoms in the heterocyclic rings would be deshielded and appear at a lower field compared to the alkane-like carbons of the butyl chain and the unsubstituted ring positions.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive than ¹H or ¹³C NMR, can provide direct information about the electronic environment of the nitrogen atom in the azetidine (B1206935) ring. The chemical shift of the ¹⁵N nucleus is influenced by the nature of the substituents on the nitrogen and the geometry of the ring.
To illustrate the expected data, the following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for this compound, based on general principles and data from related structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Spiro-C | - | 70-90 |
| CH₂ (oxetane) | 4.0-5.0 | 70-85 |
| CH₂ (pyrrolidine, α to O) | 3.5-4.5 | 65-80 |
| CH (pyrrolidine, α to N) | 3.0-4.0 | 50-65 |
| N-H | 1.5-3.5 | - |
| CH₂ (butyl, α to N) | 2.5-3.5 | 45-60 |
| CH₂ (butyl) | 1.2-1.7 | 20-35 |
| CH₃ (butyl) | 0.8-1.0 | 10-15 |
While 1D NMR provides a foundational understanding, multidimensional NMR experiments are indispensable for assembling the complete molecular puzzle by establishing through-bond and through-space correlations between nuclei.
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY would be crucial for:
Tracing the connectivity within the butyl chain by correlating the signals of adjacent methylene and methyl groups.
Establishing the proton network within the five-membered pyrrolidine (B122466) ring and the four-membered oxetane (B1205548) ring.
Confirming the attachment of the butyl group to the nitrogen atom through correlation of the N-H proton (if present and not exchanged) with the α-protons of the butyl group.
The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This powerful technique allows for the unambiguous assignment of protonated carbons. For the target molecule, an HSQC spectrum would directly link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying quaternary carbons (like the spiro-carbon) and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the protons on the rings to the spiro-carbon, confirming the spirocyclic junction.
Correlations from the protons of the butyl group to the carbons of the pyrrolidine ring, confirming the point of attachment.
Correlations between protons and carbons across the ether and amine linkages.
The NOESY experiment detects through-space proximity between protons, regardless of whether they are connected through bonds. This is the definitive NMR method for determining the stereochemistry and conformation of a molecule in solution. For a rigid spirocyclic system, NOESY is essential for:
Establishing the relative stereochemistry of substituents on the rings.
Defining the spatial relationship between the two rings of the spiro system.
Determining the preferred conformation of the butyl substituent relative to the heterocyclic core.
The following table summarizes the key correlations expected from these 2D NMR experiments for the structural elucidation of this compound.
| NMR Experiment | Purpose | Expected Key Correlations |
| COSY | Establish ¹H-¹H connectivity | - Correlations between adjacent protons in the butyl chain.- Correlations between protons within each ring system. |
| HSQC | Correlate protons to directly attached carbons | - Direct one-bond correlation for every C-H pair. |
| HMBC | Establish long-range ¹H-¹³C connectivity | - Correlations from ring protons to the spiro-carbon.- Correlations from the N-butyl protons to the ring carbons. |
| NOESY | Determine through-space proximity and stereochemistry | - Correlations between protons on the two different rings.- Correlations between the butyl group protons and ring protons. |
Application of Solid-State NMR for Complex Structures
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including complex organic molecules like spirocyclic compounds. Unlike solution-state NMR, ssNMR provides information about the molecule's conformation and packing in the solid state. For a molecule such as this compound, ssNMR could be instrumental in determining the precise arrangement of the butyl group relative to the spirocyclic core and the conformation of the five- and four-membered rings. However, no specific solid-state NMR data for this compound has been found in the reviewed literature.
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of this compound. Such an analysis would definitively confirm the connectivity of the atoms and the spatial orientation of the butyl substituent and the heteroatoms within the spiro[3.4]octane framework. At present, no published crystal structure for this specific compound is available.
Auxiliary Spectroscopic Methods
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would be used to confirm its elemental composition (C10H19NO2). The expected exact mass would be calculated, and the HRMS measurement would need to match this value within a very narrow tolerance (typically a few parts per million). While commercial suppliers indicate the availability of mass spectrometry data, specific high-resolution data from research studies are not present in the public domain. bldpharm.combldpharm.com
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C10H19NO2 | 185.1416 |
Table 1: Calculated exact mass for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the butyl group and the spirocyclic rings, the C-O bonds of the dioxa- group, and the C-N bond of the aza- group. The absence of certain bands, such as a carbonyl (C=O) stretch, would also be informative. Specific IR spectral data for this compound is not available in the surveyed literature.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C-H (Aliphatic) Stretch | 2850-3000 |
| C-O (Ether) Stretch | 1050-1150 |
| C-N (Amine) Stretch | 1020-1250 |
Table 2: Expected infrared absorption ranges for the primary functional groups in this compound.
Theoretical and Computational Investigations of Dioxa Azaspiro 3.4 Octane Derivatives
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a novel structure such as 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane, these methods can predict its three-dimensional shape, the distribution of charge, and the most likely sites for chemical reactions.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry, or the lowest-energy arrangement of atoms in a molecule. mdpi.com For this compound, DFT calculations would begin by finding the most stable three-dimensional structure. This involves minimizing the energy of the system with respect to all atomic positions.
These calculations would provide key geometric parameters. Based on studies of related heterocycles like oxetane (B1205548) and azetidine (B1206935), one can anticipate the approximate bond lengths and angles. For instance, the C-O bond length in an oxetane ring is approximately 1.46 Å, and the C-C bond length is about 1.53 Å. acs.org The azetidine ring would have C-N and C-C bond lengths typical for single bonds in a strained four-membered ring. sci-hub.se The addition of the butyl group at the C7 position of the cyclopentane-like portion of the spirocycle would introduce further geometric considerations, which DFT can model with high precision. The correlation between bond distances and angles determined by DFT in the gaseous phase and those from experimental X-ray diffraction (XRD) in the solid state are often very high, lending confidence to the calculated structures. researchgate.net
A representative table of what DFT calculations would yield for the core spirocycle's rings is shown below, with values based on documented calculations for oxetane and azetidine. acs.orgsci-hub.se
| Parameter | Atom Pair/Triplet | Predicted Value (DFT) |
| Bond Length | C-O (Oxetane) | ~ 1.46 Å |
| C-C (Oxetane) | ~ 1.53 Å | |
| C-N (Azetidine) | ~ 1.47 Å | |
| C-C (Azetidine) | ~ 1.54 Å | |
| Bond Angle | C-O-C (Oxetane) | ~ 90.2° |
| C-C-C (Oxetane) | ~ 84.8° | |
| C-N-C (Azetidine) | ~ 91.5° | |
| C-C-C (Azetidine) | ~ 87.0° |
For even greater accuracy, particularly for calculating energies and properties where electron correlation is critical, post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) are employed. wikipedia.org These methods explicitly include the effects of electron correlation, which are approximated in DFT. While computationally more expensive, MP2 provides a higher level of theory for refining geometries and, more importantly, for calculating reaction energy barriers and interaction energies. researchgate.net
For this compound, an MP2 calculation would serve as a benchmark to validate the results from DFT. sci-hub.se For example, the puckering angle of the four-membered rings and the inversion barrier at the nitrogen atom are sensitive to electron correlation effects. An MP2/6-311++G(2d,2p) level of theory, for instance, could provide a very accurate energy profile for the puckering of the azetidine ring. researchgate.net The difference in energy between DFT and MP2 results can itself be informative about the electronic complexity of the system. wikipedia.org
| Property | Method | Illustrative Value for Azetidine |
| Ring Puckering Angle | UMP2/6-31G | 25.8° sci-hub.se |
| Inversion Barrier | UMP2/6-31G | 0.81 kcal/mol sci-hub.se |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.orgresearchgate.net
An FMO analysis of this compound would identify the most reactive sites. The HOMO is expected to have significant density on the nitrogen atom of the azetidine ring and the oxygen atoms of the oxetane ring, as these are the most electron-rich centers (lone pairs). The LUMO, conversely, would likely be distributed along the σ* anti-bonding orbitals of the strained C-N and C-O bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability; a large gap implies high stability, while a small gap suggests higher reactivity. acs.org The presence of the electron-donating butyl group would be predicted to raise the energy of the HOMO, potentially making the molecule more nucleophilic and reducing the HOMO-LUMO gap compared to the unsubstituted parent compound.
| Molecular Orbital | Property | Predicted Characteristic for this compound |
| HOMO | Location | High density on Nitrogen and Oxygen atoms |
| Role | Nucleophilic center, site of protonation or alkylation | |
| LUMO | Location | Distributed on σ* orbitals of the strained rings |
| Role | Electrophilic center, site of nucleophilic attack | |
| HOMO-LUMO Gap | Stability | Indicator of kinetic stability and chemical reactivity |
NBO and QTAIM are two powerful methods for analyzing the electron density distribution from a quantum chemical calculation to provide deeper chemical insight.
Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule to define atoms and the bonds between them based on the topology of the electron density field (ρ). rsc.orgpitt.edu A key feature of QTAIM is the bond critical point (BCP), a point between two atoms where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. researchgate.net The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. researchgate.net For the C-N and C-O bonds in our target molecule, QTAIM would be used to assess their degree of covalent versus ionic character and to quantify the strain within the four-membered rings. rsc.orgamercrystalassn.org
| Analysis Method | Key Output | Insight for this compound |
| NBO | Natural Atomic Charges | Quantifies charge distribution and bond polarity (e.g., Cδ+-Oδ-) wisc.edu |
| Donor-Acceptor Interactions | Identifies stabilizing hyperconjugative effects uni-muenchen.de | |
| QTAIM | Bond Critical Point (BCP) Data | Characterizes bond strength and type (covalent, polar) researchgate.net |
| Ring Critical Point (RCP) Data | Quantifies ring strain within the oxetane and azetidine moieties researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The cyclopentane-like portion of the spiro[3.4]octane system is not planar. It adopts puckered conformations, typically an 'envelope' or 'twist' form, to relieve torsional strain. libretexts.orgyoutube.com The introduction of a butyl group at the C7 position creates several possible low-energy conformations (conformers) depending on the orientation of the butyl chain (e.g., axial vs. equatorial-like positions relative to the ring's pucker).
A conformational analysis would systematically explore the potential energy surface (PES) of the molecule. This is done by rotating the rotatable bonds (primarily within the butyl group and the flexible five-membered ring) and calculating the energy at each step. This process identifies the various energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. For a simple molecule like butane, the energy difference between the gauche and anti conformers is about 3.2 kJ/mol. unicamp.br For the more complex this compound, the energy differences between conformers would be influenced by steric interactions between the butyl group and the rest of the spirocyclic framework. Identifying the global minimum energy conformation is crucial as it represents the most populated structure at equilibrium.
| Conformation Type | Key Feature | Relative Energy (Illustrative) |
| Global Minimum | Most stable arrangement (e.g., butyl group in an equatorial-like position) | 0.0 kcal/mol (Reference) |
| Local Minimum | Less stable conformer (e.g., butyl group in an axial-like position) | +0.5 to +5.0 kcal/mol |
| Transition State | Energy maximum between conformers | >5.0 kcal/mol |
Analysis of Ring Strain and Flexibility in Spirocyclic Systems
The 2,5-dioxa-8-azaspiro[3.4]octane framework features a four-membered azetidine ring fused to a five-membered dioxolane ring. The inherent strain in this system is primarily dictated by the azetidine ring. Four-membered rings like cyclobutane (B1203170) and azetidine are significantly strained because their bond angles are forced to deviate from the ideal tetrahedral angle of 109.5°. libretexts.org While cyclobutane puckers to relieve some torsional strain, significant angle strain remains. libretexts.org Azetidines exhibit considerable ring strain, which is a key driver of their reactivity, although they are more stable than the highly strained three-membered aziridines. rsc.orgrsc.org
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane (B165970) | 5 | 6.2 |
| Cyclohexane | 6 | 0 |
| Data sourced from various organic chemistry principles relating to ring strain. libretexts.orglibretexts.org |
Computational Methods for Conformational Searching (e.g., Low-Mode Search)
To understand the three-dimensional structure and relative energies of different conformers of flexible molecules like this compound, computational conformational searching methods are indispensable. These methods explore a molecule's potential energy surface to locate its low-energy minima. wustl.edu
One highly efficient and automated method for this purpose is the Low-Mode Search (LMOD) . wustl.eduacs.org This method is particularly effective for cyclic and spirocyclic systems. wustl.edu The core principle of LMOD is based on eigenvector following. wustl.eduacs.org The algorithm works by systematically perturbing an initial molecular structure along its low-frequency vibrational modes (low modes). wustl.eduyoutube.com These low-frequency modes generally correspond to the largest conformational changes in a molecule, such as torsional rotations of the butyl group or puckering of the five-membered ring in the spiro[3.4]octane system. youtube.com
The process involves several steps:
An initial structure is subjected to energy minimization.
The vibrational frequencies and corresponding eigenvectors (normal modes) are calculated for the minimized structure.
The structure is then displaced along a selected low-frequency eigenvector in discrete steps. wustl.eduacs.org
After each displacement, the geometry is again fully minimized. This process is repeated for various low-frequency modes and in both directions along the eigenvectors. wustl.eduacs.org
New energy minima discovered during the search become new starting points for further exploration, ensuring a thorough search of the conformational space. acs.org
The LMOD method is advantageous because it does not require special definitions of rotatable bonds and can be applied with equal facility to both cyclic and acyclic parts of a molecule. wustl.edu It has been shown to be more efficient at locating low-energy conformers than other methods like systematic or stochastic (Monte Carlo) searches, especially for small- to medium-sized molecules. wustl.edu More recent developments have combined the low-mode search methodology with semiempirical quantum mechanical calculations, enhancing its accuracy for systems with complex noncovalent interactions at a low computational cost. nih.gov
Table 2: Overview of Conformational Search Methods This table provides a summary of common computational methods used to explore the conformational space of molecules.
| Method | Principle | Advantages | Disadvantages |
| Systematic Search | Rotates each dihedral angle by a fixed increment. | Exhaustive for a given grid resolution. | Computationally expensive; suffers from combinatorial explosion. youtube.com |
| Monte Carlo Search | Randomly rotates rotatable bonds and minimizes the resulting structure. | Can overcome energy barriers; computationally less demanding than systematic searches. youtube.com | Stochastic nature means it may not find all low-energy conformers. |
| Low-Mode Search (LMOD) | Perturbs the structure along low-frequency vibrational modes (eigenvectors). | Highly efficient for cyclic systems; automated; no need to define rotatable bonds. wustl.eduacs.org | May require inclusion of higher frequency modes to locate all high-energy conformers. acs.org |
| LowModeMD | Perturbs conformations using molecular dynamics with kinetic energy focused on low-frequency modes. | Very efficient for large, complex systems like macrocycles; requires only standard force-field evaluations. nih.gov | Based on molecular dynamics trajectories. |
Computational Mechanistic Elucidation of Spirocyclic Transformations
Computational chemistry has become a powerful tool for investigating the detailed mechanisms of complex organic reactions that are often difficult to probe experimentally. rsc.org For spirocyclic compounds, theoretical methods such as Density Functional Theory (DFT) are used to map out entire reaction pathways, identify transient intermediates and transition states, and calculate activation energies. researchgate.netnih.gov This approach provides deep insights into the factors controlling reaction outcomes, such as regioselectivity and stereoselectivity. nih.gov
Elucidation of Reaction Pathways and Transient Intermediates
Computational studies can trace the energetic profile of a reaction from reactants to products. This is exemplified in studies of the ring-opening/closure reactions of spirooxazines, where methods like CASSCF/CASPT2 and DFT have been used to elucidate the mechanism. researchgate.net Such calculations can identify key features like conical intersections that connect different electronic states and are crucial for photochemical reactions. researchgate.net
For transformations involving spirocycles, computational modeling can reveal the stepwise nature of a reaction. For instance, in the Brønsted acid-catalyzed cycloaddition of a donor-acceptor spirocyclopropane, DFT calculations showed a three-stage process:
Activation of the spirocyclopropane by the acid catalyst.
Nucleophilic attack by an aldehyde.
Formation of the final tetrahydrofuran (B95107) product. nih.gov
These calculations not only confirm the reaction pathway but also explain the origin of stereoselectivity by analyzing the energies of key transition states. nih.gov The ability to model transient, high-energy species that cannot be isolated provides a unique window into the reaction's intimate mechanism. rsc.org
Table 3: Examples of Computationally Elucidated Spirocyclic Reactions
| Reaction Type | Spirocyclic System | Computational Method | Key Findings |
| Photochromic Ring-Opening | Spirooxazine | CASSCF/CASPT2, DFT | Elucidation of the pathway connecting the colorless spiro form to the colored merocyanine (B1260669) form via a conical intersection. researchgate.net |
| [3+2] Cycloaddition | Donor-Acceptor Spirocyclopropane | DFT (M06-2X, B3LYP-D3) | Revealed a three-stage mechanism and determined that stereoselectivity is thermodynamically controlled. nih.gov |
| Cascade Cyclization | Azido-alkyne | Gold(I) Catalysis (Implied DFT) | Proposed mechanism involves the formation of an α-imino gold carbene intermediate followed by stereoselective spirocyclization. acs.org |
Role of Strain in Azetidine Ring Opening and Expansion Reactions
The reactivity of the azetidine ring in the 8-azaspiro[3.4]octane core is fundamentally governed by its inherent ring strain. rsc.orgrsc.org This strain, arising from compressed bond angles, provides a thermodynamic driving force for reactions that cleave the four-membered ring. wikipedia.org
Ring-Opening Reactions: The azetidine ring is significantly more stable than an aziridine (B145994) ring but can undergo ring-opening under appropriate conditions. rsc.org The reaction is typically initiated by activating the ring nitrogen, which makes it a better leaving group. This can be achieved through protonation in acidic media or by acylation with an acyl chloride. almerja.netnih.gov For example, N-acylated aziridines readily open upon protonation via attack by a weak nucleophile like chloride. almerja.net Similarly, N-substituted azetidines can undergo intramolecular ring-opening decomposition, particularly when a pendant nucleophilic group is present. nih.gov Computational studies can model the transition states for these ring-opening events, quantifying the activation barriers and revealing how substituents and reaction conditions influence the reaction rate.
Ring-Expansion Reactions: The strain in small rings can also be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, often more stable, heterocyclic systems. A notable example is the formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes to produce highly substituted azetidines. nih.gov In this process, the release of ring strain is a key driving force for the ring-opening/ring-closing cascade. nih.gov While this specific example involves aziridines expanding to azetidines, the principle of strain-release-driven expansion is broadly applicable. For the 8-azaspiro[3.4]octane system, computational modeling could explore potential ring-expansion pathways of the azetidine ring to form spirocyclic pyrrolidines or other larger heterocycles, which are generally more stable. nih.gov Such investigations would be crucial for predicting potential side reactions or for designing novel synthetic transformations.
Table 4: Factors Influencing Azetidine Ring Stability and Reactivity
| Factor | Effect on Ring | Consequence |
| Ring Strain | ~26 kcal/mol (similar to cyclobutane) | Provides a thermodynamic driving force for ring-opening and expansion reactions. libretexts.orgrsc.orgrsc.org |
| N-Substitution | Influences the nucleophilicity and basicity of the nitrogen atom. | N-Acylation or N-alkylation can activate the ring towards nucleophilic attack. almerja.netnih.gov |
| Acidic Conditions | Protonation of the ring nitrogen. | Makes the nitrogen a better leaving group, facilitating ring-opening. almerja.net |
| Pendant Functional Groups | Potential for intramolecular reactions. | A nearby nucleophilic group can attack the azetidine ring, leading to intramolecular decomposition or rearrangement. nih.gov |
Synthetic Utility and Academic Applications of Dioxa Azaspiro 3.4 Octane Scaffolds
Development as Versatile Building Blocks for Chemical Space Exploration
The exploration of novel chemical space is a critical endeavor in the identification of new bioactive compounds. Dioxa-azaspiro[3.4]octane scaffolds have been recognized as valuable building blocks for this purpose due to their inherent three-dimensionality and the synthetic accessibility of a variety of functionalized derivatives.
Design Principles for Modulating Molecular Properties and Increasing Fsp3
A key driver in the design of novel drug candidates is the move away from flat, aromatic structures towards more three-dimensional molecules, a concept often quantified by the fraction of sp3 hybridized carbons (Fsp3). Spirocyclic systems, such as the dioxa-azaspiro[3.4]octane core, are inherently rich in sp3 centers, making them ideal starting points for the synthesis of compounds with improved developability profiles. nuph.edu.uanuph.edu.ua The rigid nature of the spirocyclic scaffold helps to pre-organize appended functionalities in well-defined spatial orientations, which can lead to more specific and potent interactions with biological targets. nuph.edu.ua
The design of these scaffolds often involves the strategic placement of functional groups that can serve as "exit vectors" for further chemical elaboration. This allows for the systematic modification of molecular properties such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of polar functional groups like hydroxyls or amines can enhance aqueous solubility, a desirable trait for many drug candidates.
Creation of Diverse Chemical Libraries with Enhanced Stereochemical Content
The stereochemical complexity of a molecule can have a profound impact on its biological activity. The synthesis of libraries of compounds with diverse and well-defined stereochemistry is therefore a powerful strategy in drug discovery. The dioxa-azaspiro[3.4]octane scaffold provides a robust platform for the creation of such libraries.
A practical and divergent synthetic approach has been reported for generating a library of regio- and stereoisomers of glutamic acid analogs built on a spiro[3.3]heptane scaffold, a related spirocyclic system. google.com This highlights the potential for creating stereochemically diverse libraries from a common spirocyclic precursor. The synthesis and stereochemical assessment of such libraries can be challenging, often requiring sophisticated synthetic methods and analytical techniques to isolate and characterize the individual stereoisomers. google.com
Strategies for Further Functionalization and Diversification
A key advantage of the dioxa-azaspiro[3.4]octane scaffold is its amenability to further functionalization. A scalable synthesis of the parent 2,5-dioxaspiro[3.4]octane has been developed, providing access to key intermediates that can be readily converted into a range of derivatives. nuph.edu.uaresearchgate.net For example, a synthesized alcohol intermediate can be oxidized to the corresponding aldehyde, which can then be used in a variety of subsequent reactions. nuph.edu.ua Furthermore, the alcohol can be converted into a mesylate, which serves as a precursor for the introduction of amines and other nucleophiles. nuph.edu.ua
These functionalization strategies allow for the creation of a diverse set of building blocks with different reactive handles, enabling their incorporation into a wide range of molecular architectures through techniques such as amide coupling, reductive amination, and nucleophilic substitution.
Application in Complex Molecule Total Synthesis (as intermediates)
While dioxa-azaspiro[3.4]octane scaffolds are extensively used as building blocks in the synthesis of diverse chemical libraries for drug discovery, their application as key intermediates in the total synthesis of complex natural products is not widely documented in the currently available literature. Their utility in this context is an area that warrants further exploration, as their unique stereochemical and conformational properties could offer novel synthetic strategies for accessing complex molecular targets.
Role as Bioisosteric Surrogates in Scaffold Design (e.g., for piperazine (B1678402), morpholine)
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of a compound. The dioxa-azaspiro[3.4]octane scaffold and its aza-analogs have been investigated as bioisosteric replacements for common heterocyclic motifs such as piperazine and morpholine (B109124). researchgate.net
These spirocyclic surrogates offer several potential advantages over their more traditional counterparts. Their rigid, three-dimensional structure can lead to improved target engagement and selectivity. Furthermore, the introduction of a spirocenter can block metabolic pathways that might otherwise lead to the degradation of the parent molecule, thereby enhancing its metabolic stability. For example, 2-oxa-6-azaspiro[3.4]octane has been synthesized as a substitute for morpholine, with the potential to explore new chemical and patent space in medicinal chemistry. researchgate.net
Below is a table summarizing the properties of some representative spirocyclic scaffolds and the common motifs they can replace:
| Spirocyclic Scaffold | Common Bioisosteric Replacement | Key Properties and Rationale |
| 2-Oxa-6-azaspiro[3.4]octane | Morpholine | Introduces a rigid, 3D conformation; may enhance metabolic stability. |
| 2,6-Diazaspiro[3.4]octane | Piperazine | Offers novel exit vectors for substitution; alters the spatial arrangement of nitrogen atoms. |
Emerging Research Trajectories in Dioxa Azaspiro 3.4 Octane Chemistry
Innovations in Step-Economic and Scalable Synthetic Methodologies
The translation of a novel chemical entity from a laboratory curiosity to a viable candidate for drug discovery pipelines hinges on the development of efficient and scalable synthetic routes. A primary focus in modern synthetic chemistry is the principle of "step-economy"—reducing the number of synthetic operations to maximize yield, conserve resources, and shorten timelines. For scaffolds like 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane, researchers are moving beyond classical, often cumbersome, multi-step sequences.
Recent strategies have emphasized the development of robust and step-economic routes to generate new classes of thia- and oxa-azaspiro[3.4]octanes. researchgate.net These methods are designed to produce multifunctional modules that can be readily incorporated into drug discovery programs. researchgate.netresearchgate.net One prominent approach involves the [3+2] cycloaddition reaction, which has been successfully employed to provide an improved synthesis of related structures like 2-oxa-6-azaspiro[3.4]octane, yielding multi-gram quantities with high efficiency. researchgate.net Such methodologies are critical for producing the necessary quantities of a core scaffold to enable extensive derivatization and biological screening. The goal is to create versatile building blocks that serve as uncharted modules for medicinal chemistry, bypassing the limitations of more common piperazine (B1678402) and morpholine (B109124) rings. researchgate.net The development of concise and scalable syntheses for related azaspiro-compounds underscores the industry's demand for these valuable structural motifs. rero.ch
| Synthetic Strategy | Description | Key Advantages | Relevant Scaffolds |
| [3+2] Cycloaddition | A concerted or stepwise reaction that forms a five-membered ring from a three-atom and a two-atom component. | High efficiency, good yields, potential for stereocontrol. | 2-oxa-6-azaspiro[3.4]octane, 6-benzyl-2,6-diazaspiro[3.4]octane. researchgate.net |
| Intramolecular SN2 Alkylation | A ring-closing reaction where a nucleophile displaces a leaving group within the same molecule. | A common and reliable method for assembling cyclic structures. | General azaspirocyclic N-heterocycles. researchgate.net |
| Ring-Closing Metathesis (RCM) | A powerful olefine metathesis reaction used to form cyclic compounds, particularly useful for larger rings. | High functional group tolerance, catalyzed by well-defined complexes. | 2,5-Dioxaspiro[3.4]octane building blocks. researchgate.net |
Exploration of Underexplored Regions of Chemical Space through Advanced Spirocyclization
To escape the confines of "flatland" chemistry, which is dominated by two-dimensional aromatic and heteroaromatic rings, chemists are actively developing methods to access novel three-dimensional structures. Advanced spirocyclization techniques are at the forefront of this endeavor, enabling the construction of previously inaccessible molecular frameworks. These methods often exploit unique reactivity to forge the challenging spirocyclic core.
One such innovative approach is strain-release-driven spirocyclization. For example, a scandium-catalyzed method using bicyclo[1.1.0]butanes (BCBs) and azomethine imines has been developed to create 6,7-diazaspiro[3.4]octanes. nih.gov This strategy leverages the high ring strain of BCBs, which, upon activation by a Lewis acid, generates a reactive intermediate that readily engages in spirocyclization. nih.gov The process was shown to be scalable to the gram level, demonstrating its practical utility. nih.gov
Another powerful technique involves transition-metal-catalyzed C-H activation. A one-step, cobalt(III)-catalyzed protocol has been reported for the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. nih.gov This reaction proceeds through a cascade of C-H activation, alkyne insertion, and carboamidation to efficiently construct the spirocyclic system with broad functional group tolerance. nih.gov Such methods provide a direct route to complex spirocycles from relatively simple starting materials, significantly expanding the accessible chemical space for drug discovery programs. acs.org
Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Synthesis
The sheer complexity and vastness of chemical space make its exploration by purely experimental means a formidable challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this landscape, accelerating the design-make-test-analyze (DMTA) cycle in medicinal chemistry. nih.govnih.gov
For complex targets like spirocycles, AI can contribute in several key areas:
Retrosynthetic Planning: AI-powered tools, often referred to as computer-aided synthesis planning (CASP), can propose viable synthetic routes to novel molecules. mdpi.com These programs analyze vast databases of known reactions to suggest disconnections and precursor molecules, effectively functioning as a "GPS" for chemical synthesis. researchgate.net This can significantly reduce the time chemists spend on designing and troubleshooting synthetic pathways. nih.gov
Predictive Chemistry: ML models can predict the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of virtual compounds before they are ever synthesized. researchgate.net This allows chemists to prioritize the synthesis of molecules, like derivatives of this compound, that have the highest probability of possessing desirable drug-like characteristics.
De Novo Design: Generative AI models can design entirely new molecules tailored to specific biological targets and property profiles. nih.gov These tools can explore vast regions of chemical space to identify novel spirocyclic scaffolds that a human chemist might not have conceived.
Advancements in High-Throughput Synthesis and Automated Platforms for Spirocyclic Systems
To capitalize on the insights provided by AI and to explore structure-activity relationships systematically, the ability to synthesize and test large numbers of compounds rapidly is essential. High-throughput experimentation (HTE) and automated synthesis platforms have become indispensable tools for this purpose. acs.orgspirochem.com
These platforms enable parallel synthesis, where dozens or even hundreds of related compounds can be produced simultaneously in microscale formats like 24- or 96-well plates. spirochem.com This approach allows for the rapid generation of compound libraries, which is crucial for identifying initial hits and optimizing lead compounds. spirochem.com Automated systems can handle the repetitive and precise tasks of dispensing reagents, controlling reaction conditions (temperature, mixing), and purification, freeing up chemists to focus on design and analysis. nih.gov
Flow chemistry systems represent another frontier in automated synthesis. mpg.de In these setups, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters and enabling multi-step syntheses to be performed in a continuous, automated fashion. nih.gov Automated flow platforms, sometimes incorporating robotics, can be reconfigured to perform a wide variety of chemical transformations, providing the versatility needed to explore the chemical space around a core scaffold. mpg.de For instance, an automated electrochemical flow platform was recently developed for library synthesis, completing 44 reactions within eight hours of continuous operation. nih.gov Such technologies are vital for accelerating the optimization of reaction conditions and enabling the rapid synthesis of diverse spirocyclic compounds for medicinal chemistry programs. acs.org
| Technology | Function | Impact on Spirocycle Research |
| High-Throughput Experimentation (HTE) | Simultaneous testing of numerous reaction conditions in parallel (e.g., catalysts, solvents, bases). | Rapidly identifies optimal synthetic conditions for novel spirocycles, increasing success rates and efficiency. acs.org |
| Parallel Synthesis Platforms | Automated synthesis of large libraries of related compounds in well-plate formats. | Accelerates lead identification and optimization by enabling the rapid exploration of structure-activity relationships. spirochem.com |
| Automated Flow Chemistry | Continuous synthesis of molecules in a modular, reconfigurable system of pumps and reactors. | Enables multi-step synthesis with precise control, enhancing safety, scalability, and the potential for full automation. nih.govmpg.de |
| Robotic Synthesis Platforms | Use of robotic arms and liquid handlers to fully automate the physical operations of chemical synthesis. | Mitigates the bottleneck between computational design and experimental validation, enabling autonomous, data-driven synthesis. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane, and how do reaction conditions influence spirocyclic ring formation?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cycloaddition or nucleophilic substitution reactions. For example, analogous spiro compounds (e.g., 8-azaspiro[4.5]decane derivatives) are synthesized via reactions between diketones and amines under controlled pH and temperature to stabilize the spirocyclic transition state . Key factors include solvent polarity (e.g., THF vs. DMF), catalyst choice (e.g., Lewis acids), and reaction time to minimize byproducts such as linear oligomers.
Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Infrared (IR) spectroscopy can confirm carbonyl and ether linkages (e.g., peaks at 1700–1750 cm⁻¹ for diketones), while nuclear magnetic resonance (NMR) is critical for resolving spirocyclic stereochemistry. For instance, ¹³C NMR can distinguish between axial and equatorial substituents in the spiro ring . High-resolution mass spectrometry (HRMS) is essential for verifying molecular mass and isotopic patterns, as demonstrated for structurally similar compounds like 8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane .
Q. How can researchers resolve contradictions in reported spectral data for azaspiro compounds?
- Methodological Answer : Discrepancies in spectral data (e.g., NMR chemical shifts) often arise from solvent effects, impurities, or stereochemical variations. Cross-referencing with high-purity reference standards (e.g., pharmacopeial impurities like 8-azaspiro[4.5]decane-7,9-dione derivatives) is recommended . Computational tools (e.g., DFT-based NMR prediction) can also validate experimental data by modeling electronic environments .
Advanced Research Questions
Q. What experimental design strategies minimize side reactions during functionalization of the azaspiro core?
- Methodological Answer : Employing protecting groups (e.g., benzyl or tert-butoxycarbonyl) for reactive amines or hydroxyls can prevent unwanted nucleophilic attacks. For example, selective alkylation of 8-azaspiro compounds requires steric hindrance modulation, as seen in the synthesis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione . Factorial design (e.g., varying temperature, reagent stoichiometry) optimizes yield while reducing dimerization .
Q. What computational models predict the stability and reactivity of this compound in aqueous environments?
- Methodological Answer : Molecular dynamics (MD) simulations can assess hydrolytic stability by modeling water penetration into the spirocyclic cavity. Density functional theory (DFT) calculates bond dissociation energies (BDEs) for ether and amine linkages, as applied to analogous compounds like 6-Methyl-1,6-diazaspiro[3.4]octane . Solvent-accessible surface area (SASA) analysis quantifies hydrophobicity, critical for drug delivery applications .
Q. How do steric and electronic effects in the spirocyclic framework influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on derivatives (e.g., 8-Benzyl-6-(phenoxymethyl) analogs) reveal that bulky substituents enhance metabolic stability by shielding labile bonds . Electrostatic potential maps identify regions prone to electrophilic attacks, guiding functional group modifications. For example, replacing butyl with fluorinated alkyl chains alters logP values and membrane permeability .
Q. What methodologies validate the degradation pathways of this compound under oxidative stress?
- Methodological Answer : Accelerated stability studies using hydrogen peroxide or UV light simulate oxidative degradation. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, such as ring-opened aldehydes or amides, as observed in related spiro compounds . Isotopic labeling (e.g., ¹⁸O tracing) clarifies whether oxygen atoms in dioxa rings participate in degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
